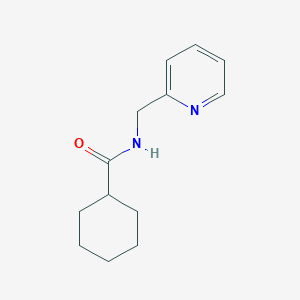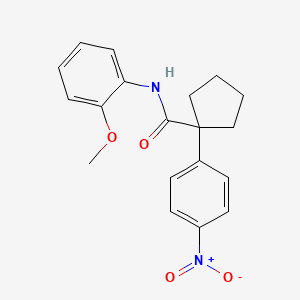
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, commonly known as MNPA, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This chemical compound has gained considerable attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels are expressed in peripheral sensory neurons and are involved in the transmission of pain signals. MNPA has been shown to selectively block this compound channels, reducing pain and inflammation in animal models. MNPA has also been shown to be effective in reducing neuropathic pain, making it a promising candidate for the treatment of chronic pain conditions.
Mécanisme D'action
MNPA selectively blocks N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to painful stimuli, reducing the transmission of pain signals. MNPA has been shown to have a high affinity for this compound channels, making it a potent antagonist.
Biochemical and Physiological Effects:
MNPA has been shown to reduce pain and inflammation in animal models. It has also been shown to be effective in reducing neuropathic pain. MNPA has a good safety profile and does not produce any significant side effects in animal studies. MNPA has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA is a valuable compound for scientific research due to its high purity and yield. It is also a potent and selective N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide antagonist, making it a valuable tool for studying the role of this compound channels in pain and inflammation. However, MNPA is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further research is needed to fully understand the advantages and limitations of using MNPA in lab experiments.
Orientations Futures
There are several future directions for research on MNPA. One potential application is in the development of new pain medications. MNPA has shown promising results in animal models and could be a valuable tool in the development of new treatments for chronic pain conditions. Another potential application is in the study of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels and their role in pain and inflammation. MNPA could be used to further elucidate the mechanisms underlying this compound channel activation and the transmission of pain signals. Finally, MNPA could be used in the development of new diagnostic tools for pain and inflammation. By selectively blocking this compound channels, MNPA could be used to identify patients with this compound channel dysfunction, allowing for more targeted and effective treatments.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 2-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 2-methoxy-N-(4-nitrophenyl)acetophenone. This intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a base to form MNPA. The synthesis of MNPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

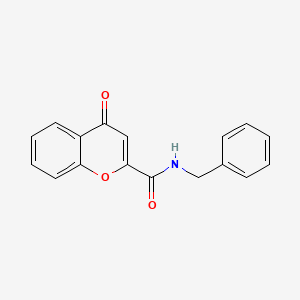
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
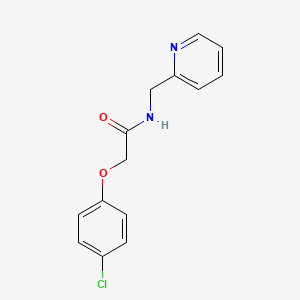
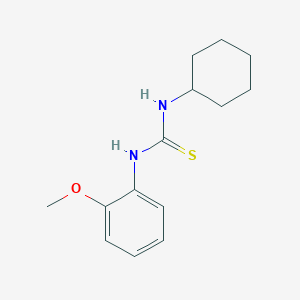

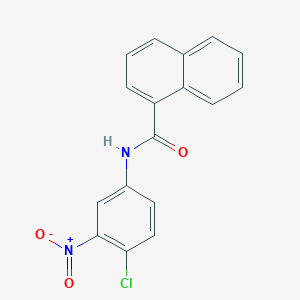

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

